n-Tert-butyl-alpha-phenylnitrone
Description
Historical Context of Nitrone Spin Traps in Biological Systems
The story of PBN is intrinsically linked to the development of spin trapping, an analytical technique used to detect and identify short-lived free radicals. wikipedia.org In the late 1960s, chemists discovered that nitrones could react with and stabilize highly reactive free radical intermediates, forming more stable "spin adducts." nih.gov This process, termed "spin trapping," allowed for the characterization of these transient species using electron paramagnetic resonance (EPR) spectroscopy. wikipedia.orgnih.gov
Among the various nitrone compounds synthesized, PBN and 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) emerged as the most popular and widely used spin traps. wikipedia.org Their ability to react with a broad spectrum of radicals made them invaluable tools for studying the role of free radicals in chemical and, subsequently, biological systems. psu.edunih.gov The application of nitrone spin traps in biological research marked a significant step forward in understanding the mechanisms of oxidative stress and its implications in various physiological and pathological processes. nih.gov
Evolution of PBN Research: From Free Radical Scavenging to Multifaceted Biological Actions
While PBN was initially celebrated for its utility in detecting free radicals, the focus of research began to shift as scientists observed its potent biological effects in various experimental models. nih.gov Although generally considered a modest antioxidant in many in vitro systems, PBN demonstrated powerful biological activity in preclinical models of diseases where oxidative stress is a key etiological factor. nih.gov This led to the understanding that PBN's biological actions likely extend beyond simple free radical scavenging. nih.govnih.gov
Subsequent research has revealed that PBN possesses a range of pharmacological activities, including anti-inflammatory, neuroprotective, and anti-aging properties. nih.govmedchemexpress.com Studies have shown that PBN can inhibit the induction of inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). chemicalbook.comfishersci.nonih.gov It has also been found to suppress the activation of nuclear factor-kappaB (NF-κB), a key transcription factor involved in inflammatory responses. nih.govnih.gov These findings suggest that the anti-inflammatory properties of PBN may be a crucial aspect of its biological activity. nih.govnih.gov
Furthermore, PBN has demonstrated neuroprotective effects in various models of neurological disorders, including stroke, Alzheimer's disease, and Parkinson's disease. mdpi.comontosight.ai It has been shown to reduce neuronal damage and improve outcomes in animal models of cerebral ischemia. mdpi.comnih.govresearchgate.nettandfonline.com The ability of PBN to cross the blood-brain barrier makes it a particularly interesting candidate for neurological applications. ontosight.aiarvojournals.org Some studies have even suggested that PBN may have life-extending effects, as observed in senescence-accelerated mice. nih.govoup.com
Significance of PBN in Contemporary Biochemical and Biomedical Science
Today, PBN continues to be a subject of intense research, with scientists exploring its potential as a therapeutic agent for a variety of conditions. Its multifaceted nature, combining antioxidant, anti-inflammatory, and neuroprotective properties, makes it a unique and promising molecule. nih.govmedchemexpress.com While the precise mechanisms underlying all of its biological effects are still being elucidated, it is clear that PBN's influence extends far beyond its original role as a spin trap. nih.govnih.gov
Current research is focused on understanding the complex interplay of its various activities and identifying the specific cellular and molecular targets through which it exerts its effects. For instance, some studies suggest that PBN's neuroprotective effects in neonatal hypoxia-ischemia may be linked to its anti-inflammatory actions, in addition to its free radical scavenging capabilities. nih.gov The development of PBN derivatives with enhanced potency and specificity is also an active area of investigation. nih.govnih.gov The ongoing exploration of PBN and its analogues holds significant promise for the development of novel therapeutic strategies for a range of diseases associated with oxidative stress and inflammation.
Detailed Research Findings
Neuroprotective Effects of PBN in Cerebral Ischemia Models
| Model | Key Findings | Reference |
|---|---|---|
| Transient middle cerebral artery occlusion (MCAO) in rats | PBN significantly reduces infarct volume, even when administered after the ischemic event. | nih.gov |
| Persistent MCAO in rats | PBN significantly reduces cerebral infarction and decreases neurological deficits. | mdpi.comnih.gov |
| Transient forebrain ischemia in gerbils | PBN reduces mortality and neuronal damage in the hippocampus. | mdpi.comresearchgate.net |
| Thromboembolic stroke in rabbits | PBN administered before tPA reduced tPA-induced hemorrhage. However, when given alone after embolization, PBN increased hemorrhage rate. | ahajournals.org |
Anti-inflammatory Actions of PBN
| Target | Effect of PBN | Reference |
|---|---|---|
| Inducible nitric oxide synthase (iNOS) | Inhibits induction and decreases mRNA levels. | chemicalbook.comfishersci.nonih.gov |
| Cyclooxygenase-2 (COX-2) | Inhibits catalytic activity and decreases mRNA levels. | medchemexpress.comnih.gov |
| Nuclear factor-kappaB (NF-κB) | Suppresses activation. | nih.govnih.gov |
| Inflammatory Cytokines (e.g., IL-1β, TNF-α) | Inhibits upregulation of mRNA expression. | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-tert-butyl-1-phenylmethanimine oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-11(2,3)12(13)9-10-7-5-4-6-8-10/h4-9H,1-3H3/b12-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYSYLWYGCWTJSG-XFXZXTDPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[N+](=CC1=CC=CC=C1)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)/[N+](=C/C1=CC=CC=C1)/[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White crystalline needles; [Alfa Aesar MSDS] | |
| Record name | Phenyl-N-tert-butylnitrone | |
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Vapor Pressure |
0.00000043 [mmHg] | |
| Record name | Phenyl-N-tert-butylnitrone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16575 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
3376-24-7, 52392-70-8 | |
| Record name | N-tert-Butyl-α-phenylnitrone | |
| Source | CAS Common Chemistry | |
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| Record name | Phenyl-N-tert-butylnitrone | |
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| Record name | 2-Propanamine, 2-methyl-N-(phenylmethylene)-, N-oxide | |
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| Record name | N-benzyliden-tert-butylamine N-ether | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.154 | |
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| Record name | PHENYL-N-TERT-BUTYLNITRONE | |
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Mechanisms of Action of N Tert Butyl Alpha Phenylnitrone
Spin Trapping Mechanisms of Free Radicals by Nitrones
The hallmark of PBN's chemical activity is its ability to "trap" highly reactive, short-lived free radicals, converting them into more stable and detectable radical species. This process is fundamental to the field of free radical biology and chemistry.
General Spin-Trapping Mechanism
Nitrones, including PBN, function as spin traps by reacting with unstable free radicals to form more persistent nitroxide radicals, known as spin adducts. nih.govnih.gov This reaction involves the addition of the transient radical to the carbon-nitrogen double bond of the nitrone group. nih.govetsu.edu The resulting spin adduct is a stable free radical that can be detected and characterized using electron paramagnetic resonance (EPR) spectroscopy. nih.govacs.org This technique allows for the identification of the original, short-lived radical, providing invaluable insights into processes involving free radical intermediates. nih.govcosmeticsandtoiletries.com
Specificity in Radical Trapping (e.g., Alkoxyl, Superoxide (B77818), Hydroxyl Radicals, Hydroxymethyl Radicals)
PBN demonstrates a degree of specificity in its reactions with various free radicals. It is known to be an effective scavenger of non-lipid radicals, such as the highly reactive hydroxyl radical. mdpi.com PBN also effectively traps carbon-centered radicals, like the hydroxymethyl radical. nih.govevitachem.com
The trapping of different radicals by PBN results in the formation of distinct spin adducts, each with a characteristic EPR spectrum. For instance, the trapping of a hydroxyl radical by PBN produces a PBN-OH adduct. tandfonline.com Similarly, when PBN reacts with a hydroxymethyl radical, a PBN-CH₂OH adduct is formed, which gives rise to a specific triplet of doublets in the EPR spectrum. nih.govacs.org
While PBN can trap a range of radicals, its efficiency can vary. For example, it reacts readily with hydroxyl and superoxide radicals. cosmeticsandtoiletries.com The reaction rates of PBN with most free radicals are considered relatively slow, which often necessitates the use of high concentrations of PBN in experimental settings to effectively trap a significant portion of the radicals being produced. nih.gov The trapping of superoxide by PBN derivatives has been shown to form adducts with half-lives of approximately 2 to 7 minutes at neutral pH, which is a considerable improvement over the PBN adduct itself (around 10 seconds). nih.gov
Formation and Stability of PBN Spin Adducts
For example, the PBN hydroxyl adduct is notably more stable in acidic conditions. nih.gov However, some PBN spin adducts are inherently unstable and can decompose. wur.nlresearchgate.net The PBN-peroxyl adduct, for instance, is known to be highly unstable and rapidly decomposes to form secondary products, including 2-methyl-2-nitrosopropane (B1203614) (MNP) and benzaldehyde (B42025). wur.nlresearchgate.net This decomposition can sometimes lead to the trapping of other radicals by the breakdown products, a phenomenon that can complicate the interpretation of experimental results. wur.nl In some cases, the free radicals being trapped are so reactive that they can cause the decomposition of the PBN spin trap itself. acs.org
The table below summarizes the stability of various PBN spin adducts, highlighting the influence of the trapped radical and environmental conditions.
| Trapped Radical | Adduct Name | Half-life (t½) | Conditions/Notes |
| Superoxide (O₂⁻) | PBN-OOH | ~10 seconds | At neutral pH. nih.gov |
| Hydroxyl (•OH) | PBN-OH | Varies (more stable in acidic pH) | Decomposes to tert-butyl hydroaminoxyl. nih.gov |
| Peroxyl (LOO•) | PBN-OOL | Highly unstable | Decomposes to MNP, benzaldehyde, and alkoxyl radicals. wur.nlresearchgate.net |
| Alkyl (L•) | PBN-L | Stable | Detected under oxygen-poor conditions. wur.nl |
Impact of Spin Trapping on Downstream Reaction Pathways
The act of spin trapping by PBN is not a passive process; it can significantly alter the course of subsequent chemical reactions. By scavenging reactive free radicals, PBN prevents them from participating in downstream propagation reactions. google.com For example, in the context of lipid peroxidation, PBN can trap lipid radicals, thereby terminating the chain reaction that leads to the oxidative degradation of lipids. researchgate.net
Non-Spin Trapping Mechanisms and Pharmacological Activities
Beyond its well-documented role as a spin trap, PBN exhibits pharmacological effects that are not solely attributable to direct radical scavenging. These non-spin trapping mechanisms often involve the modulation of cellular signaling pathways and redox status.
Modulation of Cellular Redox Status
It has been proposed that some of the biological activities of nitrones may be related to their ability to suppress signal transduction processes, leading to anti-inflammatory and anti-apoptotic effects. mdpi.com For instance, PBN has been shown to inhibit the expression of pro-inflammatory genes, suggesting a more complex interaction with cellular machinery than simple radical scavenging. nih.gov This indicates that PBN can influence the intricate network of cellular redox regulation, which is crucial for maintaining cellular homeostasis. ufrgs.brmdpi.comnih.gov While the precise mechanisms are still under investigation, it is clear that PBN's pharmacological profile is broader than what can be explained by its spin-trapping capabilities alone. nih.govnih.gov
Inhibition of Pro-inflammatory Pathways (e.g., NF-κB, iNOS, IL-1β, TNF-α)
PBN has demonstrated significant anti-inflammatory properties by inhibiting key pro-inflammatory pathways. It has been shown to inhibit the catalytic activity of cyclooxygenase-2 (COX-2) and the induction of inducible nitric oxide synthase (iNOS). medchemexpress.comsigmaaldrich.comlookchem.comsigmaaldrich.comabcam.com The inhibition of iNOS prevents the overproduction of nitric oxide (NO), a key inflammatory mediator. sigmaaldrich.comsigmaaldrich.com
Furthermore, PBN can suppress the activation of nuclear factor-kappa B (NF-κB), a critical transcription factor that governs the expression of numerous genes involved in inflammation and immune responses. acs.orgcaymanchem.commedchemexpress.com By inhibiting NF-κB, PBN can downregulate the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β). medchemexpress.com In lipopolysaccharide-activated macrophages, PBN has been observed to inhibit the production of TNF-α, IL-1β, and IL-6, as well as the activation of NF-κB (p65). medchemexpress.com
Table 1: Effect of N-tert-butyl-alpha-phenylnitrone on Pro-inflammatory Pathways
| Pathway/Molecule | Effect of PBN | Reference |
|---|---|---|
| NF-κB | Inhibition of DNA binding activity | caymanchem.com |
| iNOS | Inhibition of induction | sigmaaldrich.comsigmaaldrich.com |
| COX-2 | Inhibition of catalytic activity | medchemexpress.comabcam.com |
| TNF-α | Inhibition of production | medchemexpress.com |
| IL-1β | Inhibition of production | medchemexpress.com |
| IL-6 | Inhibition of production | medchemexpress.com |
Induction of Heme Oxygenase-1
PBN has been found to induce the expression of Heme Oxygenase-1 (HO-1), a stress-responsive protein with potent antioxidant and anti-inflammatory properties. nih.govahajournals.orgahajournals.org In a kidney ischemia/reperfusion model, pretreatment with PBN led to a significant, approximately 37-fold increase in HO-1 mRNA levels 24 hours after reperfusion. nih.gov This induction of HO-1 is suggested to be a key mechanism behind the protective effects of PBN against oxidative injury, as HO-1 catabolizes heme into biliverdin, which is then converted to the potent antioxidant bilirubin. nih.govkarger.com The sustained elevation of HO-1 gene expression may be due to the formation of stable radicals from PBN. nih.gov
Inhibition of Mitochondrial Complex I Function
PBN has been shown to interact with and inhibit the function of mitochondrial complex I (NADH:ubiquinone oxidoreductase). ahajournals.orgahajournals.orgresearchgate.net This inhibition can modulate the production of reactive oxygen species (ROS) by the mitochondria. researchgate.net Specifically, PBN partially inhibits complex I-stimulated hydrogen peroxide (H2O2) flux. researchgate.net This action might explain some of the antioxidant and anti-inflammatory effects of the compound. researchgate.net In studies on acute Chagas' disease, PBN treatment was found to improve mitochondrial respiratory complex activities, arresting the decline in complex I and III activities observed in the infected myocardium. nih.govnih.gov
Enhancement of Cholinergic Function via Acetylcholinesterase Inhibition
Some studies have suggested that PBN may enhance cholinergic function through the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. ahajournals.orgahajournals.org However, research on this particular mechanism has yielded conflicting results. While some reports indicate anticholinesterase activity, other studies have failed to demonstrate a significant in vivo anticholinesterase effect of PBN, particularly when compared to established AChE inhibitors like physostigmine. nih.gov One study found that PBN did not improve cognitive performance in scopolamine-challenged rats, a model where AChE inhibitors are typically effective. nih.gov
Inhibition of Calcium Channels
PBN has been reported to inhibit calcium channels, which may contribute to its neuroprotective effects. ahajournals.orgahajournals.orgmdpi.com In studies investigating ischemia- and acidosis-induced intracellular calcium elevations, PBN was found to inhibit the initial increases in intracellular calcium concentration. mdpi.com This effect on calcium homeostasis can be crucial in preventing excitotoxicity and subsequent cell death in neuronal injury models.
Release of Nitric Oxide under Oxidative Conditions
Under various oxidative conditions, such as exposure to UV irradiation or hydroxyl radicals, PBN can be decomposed and release nitric oxide (NO). nih.govmdpi.comnih.govmdpi.com This release of NO has been confirmed through the detection of nitrite, an oxidative product of NO, and direct measurement of NO using gas chromatography-mass spectrometry. nih.gov The generated NO is capable of activating guanylate cyclase. nih.gov This dual action as both an antioxidant and an NO donor under oxidative stress suggests a complex role for PBN in biological systems. nih.gov
Influence on Gene Expression and Endogenous Neuroprotection Pathways
This compound (PBN) exerts its neuroprotective effects not only through direct free radical scavenging but also by modulating various gene expression profiles and activating endogenous neuroprotective pathways. Research indicates that PBN can influence a wide array of genes involved in apoptosis, inflammation, and cellular stress responses, thereby contributing to its therapeutic potential in conditions like ischemic stroke and neurodegenerative diseases. arvojournals.orgnih.govnih.gov
One of the key mechanisms is its ability to regulate genes associated with cell survival and death. For instance, PBN has been shown to increase the expression of the anti-apoptotic gene Bcl-2. nih.govresearchgate.net In aged rats, where Bcl-2 levels are upregulated due to oxidative stress, PBN treatment can reverse this age-dependent increase. nih.govutmb.edu Furthermore, PBN can restore the cytosolic Bcl-2/Bax ratio, a critical determinant of neuronal vulnerability, which is often decreased in aged brains. nih.gov Beyond Bcl-2, PBN demonstrates a broad-spectrum inhibition of the expression of multiple genes associated with apoptosis. arvojournals.org This includes the suppression of caspase-3 activation, a key enzyme in the apoptotic cascade. nih.gov
PBN's influence extends to genes that are responsive to cellular stress, such as heat shock proteins and immediate early genes. In models of heat shock-induced apoptosis, PBN has been found to suppress the significant increase in c-jun mRNA expression. nih.gov Similarly, it can prevent the induction of immediate early genes like c-fos and c-jun that are typically associated with seizures. nih.gov The effect of PBN on heat shock protein 70 (Hsp70) appears complex; some studies report a decrease in Hsp70 gene expression, while others have observed an increase in HSP70 protein levels with PBN preconditioning. nih.gov
Inflammatory pathways are also significantly modulated by PBN. It can inhibit the activation of the transcription factor NF-κB, which is a central regulator of inflammation. arvojournals.orgnih.govresearchgate.net This inhibition leads to the downstream suppression of pro-inflammatory gene expression. PBN has been shown to significantly inhibit the hypoxia-ischemia-induced upregulation of interleukin-1beta (IL-1beta), tumor necrosis factor-alpha (TNF-alpha), and inducible nitric oxide synthase (iNOS) mRNA expression. nih.govnih.govresearchgate.net
Moreover, PBN treatment can induce the expression of protective enzymes and kinases. A notable example is the induction of the cell survival kinase Sgk1, which has been identified as a potential novel mechanism for PBN's neuroprotective action in experimental stroke. nih.gov The protective effects of PBN in mouse models of focal cerebral ischemia were absent in mice lacking the Sgk1 gene, highlighting its importance. nih.gov PBN also impacts the expression of endogenous antioxidant enzymes, with studies showing significantly higher levels of extracellular superoxide dismutase (SOD3) expression, while maintaining the expression of SOD1, SOD2, and catalase (CAT). nih.govresearchgate.net
In a model of light-induced retinal damage, PBN was found to block the altered expression of 86 genes, suggesting a broad-ranging influence on gene regulation that contributes to neuroprotection. arvojournals.org The primary protective mechanism in this specific context was identified as the inhibition of the enzymatic activity of RPE65. arvojournals.org
The tables below summarize the observed effects of this compound on various genes and proteins as documented in scientific literature.
Table 1: Effect of this compound on Gene Expression
| Gene/Protein | Organism/Model | Observed Effect | Reference |
|---|---|---|---|
| Bcl-2 | Human Skeletal Muscle Stem/Progenitor Cells | 1.5-fold increase in gene expression. | nih.gov |
| Bcl-2 | Aged Rat Central Nervous System | Reverses age-dependent up-regulation. | nih.govutmb.edu |
| Bax | Aged Rat Hippocampus | Reverses age-related increase. | nih.gov |
| Hsp70 | Human Skeletal Muscle Stem/Progenitor Cells | Nearly 2-fold decrease in gene expression under hypoxic conditions. | nih.gov |
| c-jun | Human Lymphoma U937 Cells | Suppressed heat shock-induced increase in mRNA expression. | nih.gov |
| c-fos | Rat Brain (Seizure Model) | Prevented induction of mRNA. | nih.gov |
| IL-1beta | Neonatal Rat Brain (Hypoxia-Ischemia) | Significantly inhibited up-regulation of mRNA expression. | nih.gov |
| TNF-alpha | Neonatal Rat Brain (Hypoxia-Ischemia) | Significantly inhibited up-regulation of mRNA expression. | nih.gov |
| iNOS | Neonatal Rat Brain (Hypoxia-Ischemia) | Significantly inhibited up-regulation of mRNA expression. | nih.govnih.gov |
| COX-2 | ROS-Induced Disorders | Inhibited expression levels. | nih.gov |
| Sgk1 | Rat Brain | Up-regulation of expression. | nih.gov |
| SOD3 | Human Skeletal Muscle Stem/Progenitor Cells | Significantly higher levels of expression. | nih.govresearchgate.net |
Table 2: Effect of this compound on Protein and Pathway Activity
| Protein/Pathway | Organism/Model | Observed Effect | Reference |
|---|---|---|---|
| HSP70 | Human Skeletal Muscle Stem/Progenitor Cells | Increased protein amount during preconditioning. | nih.gov |
| TRX protein | Human Skeletal Muscle Stem/Progenitor Cells | Increased protein amount. | nih.gov |
| NF-κB | Various Models | Suppressed activation. | arvojournals.orgnih.govresearchgate.net |
| Caspase-3 | Ischemic Brain Damage Model | Suppressed activation. | nih.gov |
| RPE65 | Rat RPE Microsomes | Potently inhibited enzymatic activity. | arvojournals.org |
| ERK/MAPK Pathway | AAPH-Induced Chondrocytes | Suppressed activation. | arvojournals.orgmedchemexpress.com |
Neuroprotective and Therapeutic Applications of N Tert Butyl Alpha Phenylnitrone
Role in Oxidative Stress-Mediated Pathologies
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS) and the biological system's ability to detoxify these reactive intermediates, is a key pathogenic factor in a multitude of cellular and tissue injuries. PBN has demonstrated considerable efficacy in counteracting these detrimental effects across various experimental models.
Protection against Oxidative Damage in Various Cell Lines
PBN has shown a protective role in different cell lines subjected to oxidative insults. In studies involving HepG2 cells, PBN demonstrated a protective effect against oxidants like hydrogen peroxide, menadione, and ethanol. This protection was evidenced by a reduction in trypan blue uptake and a decrease in the endogenous production of oxidants koreascience.krresearchgate.net.
Similarly, in U937 cells exposed to ionizing radiation, a potent inducer of oxidative stress, pretreatment with PBN led to significantly lower levels of lipid peroxidation, oxidative DNA damage, and protein oxidation aacrjournals.orgnih.gov. The viability of PBN-treated cells was distinctly higher compared to control cells under the same conditions aacrjournals.orgnih.gov. While the specific mechanisms in brain endothelial cells were not detailed in the provided search results, the consistent antioxidant effects observed in other cell types suggest a similar protective potential in the components of the blood-brain barrier.
Table 1: Protective Effects of N-tert-butyl-alpha-phenylnitrone (PBN) on Cell Viability under Oxidative Stress
| Cell Line | Oxidative Stressor | PBN Effect | Reference |
| HepG2 | Hydrogen peroxide, menadione, ethanol | Reduction in trypan blue uptake | koreascience.krresearchgate.net |
| U937 | Ionizing Radiation | Increased cell viability | aacrjournals.orgnih.gov |
| U937 | Ionizing Radiation | Significantly lower lipid peroxidation, oxidative DNA damage, and protein oxidation | aacrjournals.orgnih.gov |
Attenuation of Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS) Production
PBN is recognized as a potent scavenger of ROS and RNS. Its mechanism of action involves trapping these reactive species, thereby forming more stable and less harmful adducts nih.gov. This direct scavenging activity is a key aspect of its protective effects. For instance, in HepG2 cells, PBN was shown to act as a direct scavenger of reactive oxygen species without significantly altering the activity of major antioxidant enzymes like superoxide (B77818) dismutase and catalase koreascience.kr.
In U937 cells subjected to ionizing radiation, PBN treatment was associated with a lower generation of intracellular ROS compared to control cells nih.govnih.gov. Furthermore, PBN has been shown to trap a variety of free radicals, including hydroxyl radicals (•OH) and superoxide anions (O2•−), as well as RNS like nitric oxide (NO•) nih.gov. This broad-spectrum scavenging ability underscores its potential in conditions where a mix of reactive species contributes to cellular damage.
Mitigation of Methamphetamine-Induced Blood-Brain Barrier Dysfunction
Methamphetamine (METH) is a psychostimulant known to induce neurotoxicity, partly through the induction of oxidative stress and subsequent disruption of the blood-brain barrier (BBB) njit.edunih.gov. The BBB is a critical structure for maintaining the homeostasis of the central nervous system nih.gov. METH-induced BBB dysfunction can exacerbate neuronal damage frontiersin.org.
Research indicates that the formation of reactive oxygen species plays a significant role in METH-induced neurotoxicity nih.gov. PBN, as a free radical scavenger, has been investigated for its potential to counteract these effects. Studies have shown that PBN can reduce METH-induced hyperthermia, a factor that contributes to its neurotoxicity nih.gov. By mitigating oxidative stress, PBN may help preserve the integrity of the BBB, although direct evidence for PBN's specific effect on METH-induced BBB permeability from the provided results is limited. The known mechanisms of METH-induced BBB breakdown involve oxidative stress, neuroinflammation, and transport abnormalities nih.govfrontiersin.org.
Applications in Neurological Disorders and Injuries
The neuroprotective effects of PBN extend to various models of acute neurological injury, most notably cerebral ischemia and stroke.
Cerebral Ischemia and Stroke Models
In the context of cerebral ischemia, where blood flow to the brain is interrupted, a cascade of events including excitotoxicity, inflammation, and oxidative stress leads to neuronal death and brain damage. PBN has been extensively studied in preclinical models of stroke.
Multiple studies have demonstrated that PBN can significantly reduce the volume of brain tissue death (infarct size) following focal cerebral ischemia. In a rat model of transient middle cerebral artery occlusion (MCAO), PBN was found to dramatically reduce infarct size when administered after the ischemic event mdpi.com. Treatment with PBN has also been reported to reduce cortical infarct and edema in rats subjected to focal cerebral ischemia mdpi.com.
Beyond just reducing the physical damage to the brain, PBN treatment has been associated with improvements in functional outcomes. Studies have shown that PBN decreases neurological deficit scores in rats following cerebral ischemia nih.govmdpi.com. This suggests that the reduction in infarct volume translates to a tangible preservation of neurological function. The therapeutic window for PBN administration appears to be several hours post-ischemia, highlighting its clinical potential nih.govnih.gov.
Table 2: Efficacy of this compound (PBN) in Experimental Stroke Models
| Animal Model | Ischemia Model | Key Findings | Reference |
| Rat | Transient Middle Cerebral Artery Occlusion (MCAO) | Dramatically reduced infarct size | mdpi.com |
| Rat | Permanent MCAO | Significantly reduced cortical infarct and edema | mdpi.comresearchgate.net |
| Rat | Focal Cerebral Ischemia | Decreased neurological deficit scores | nih.govmdpi.com |
| Rat | Transient Focal Ischemia | Improved recovery of brain energy state | nih.govnih.gov |
| Malignant Stroke-Prone Spontaneously Hypertensive Rats | Stroke Model | Prolonged mean life spans | nih.govualberta.ca |
In addition to its direct free radical scavenging, PBN may exert its neuroprotective effects through other mechanisms. For instance, it has been suggested that PBN may reduce ischemic brain damage by inhibiting cell death pathways that involve the activation of caspase-3, a key executioner enzyme in apoptosis mdpi.com. Furthermore, PBN has been observed to improve the recovery of the brain's energy state following transient focal ischemia, suggesting it may also act by preventing the gradual compromise of microcirculation in the affected brain regions nih.govnih.govresearchgate.net.
Improvement of Brain Energy Metabolism Recovery
Following a transient focal ischemia, the brain's energy state is severely compromised. Studies in rat models of middle cerebral artery occlusion (MCAO) have shown that the administration of this compound can significantly enhance the recovery of brain energy metabolism. nih.govtandfonline.comresearchgate.netfrontiersin.org
In a notable study, rats subjected to a two-hour MCAO followed by reperfusion exhibited a marked decrease in phosphocreatine (B42189) (PCr) and ATP concentrations, a decline in total adenine (B156593) nucleotides, and a significant increase in lactate (B86563) levels in both the ischemic core and the surrounding penumbra. nih.govtandfonline.comresearchgate.netfrontiersin.org While recirculation for up to four hours showed little spontaneous improvement and even signs of secondary metabolic deterioration, animals treated with PBN one hour after recirculation demonstrated a pronounced recovery of their energy state. nih.govtandfonline.comresearchgate.netfrontiersin.org After four hours of recirculation, the ATP and lactate levels in both the focal and perifocal areas of PBN-treated animals approached normal values. nih.govtandfonline.comresearchgate.netfrontiersin.org
These findings suggest that PBN's neuroprotective effects in stroke may be attributed to its ability to prevent the gradual compromise of microcirculation, thereby facilitating the restoration of mitochondrial function and energy metabolism. nih.govtandfonline.comresearchgate.net
Interactive Data Table: Effect of PBN on Brain Metabolites After Focal Ischemia
| Metabolite | Ischemic Condition (without PBN) | PBN-Treated (4hr Recirculation) | Outcome |
|---|---|---|---|
| ATP | Markedly Decreased | Approaching Normal Values | Pronounced Recovery |
| Lactate | Markedly Increased | Approaching Normal Values | Pronounced Recovery |
| Phosphocreatine (PCr) | Markedly Decreased | - | - |
Effects on Hemorrhage Rates in Thromboembolic Stroke
The use of thrombolytic agents like recombinant tissue plasminogen activator (rtPA) in stroke treatment is often complicated by an increased risk of hemorrhage. Research into the conjunctive use of this compound with rtPA has been conducted to assess its potential to mitigate this risk.
In a study using a rabbit model of thromboembolic stroke, the control group exhibited a hemorrhage rate of 24%. nih.gov The administration of rtPA significantly increased this rate to 77%. nih.gov However, when PBN was administered in combination with rtPA, the incidence of hemorrhage was reduced to 44%. nih.gov Interestingly, PBN administered alone resulted in a high incidence of hemorrhage (91%). nih.gov Both rtPA and the PBN/rtPA combination were similarly effective in clot lysis, achieving rates of 49% and 44% respectively, compared to a 5% lysis rate in the control group. nih.gov
These findings suggest that while PBN alone may have deleterious effects on hemorrhage when administered after an embolic stroke, its combination with rtPA could potentially improve the safety of thrombolytic therapy by reducing the incidence of rtPA-induced hemorrhage. nih.gov
Interactive Data Table: Hemorrhage Rates in a Thromboembolic Stroke Model
| Treatment Group | Hemorrhage Rate (%) |
|---|---|
| Control | 24 |
| rtPA Alone | 77 |
| PBN + rtPA | 44 |
| PBN Alone | 91 |
Neuroprotection in Neonatal White Matter Injury
The developing brain is particularly vulnerable to hypoxic-ischemic (HI) insults, which can lead to significant white matter injury. This compound has been shown to afford neuroprotection in this context through multiple mechanisms.
In neonatal rat models of HI-induced white matter damage, PBN treatment has been demonstrated to protect both oligodendrocytes and axons. researchgate.net This protection is primarily attributed to its function as a free radical scavenger. researchgate.net Studies have shown that PBN treatment alleviates pathological changes, improves the survival of oligodendrocyte precursors, attenuates hypomyelination, and reduces axonal damage. researchgate.net
Beyond its antioxidant properties, PBN's neuroprotective effects are also linked to its anti-inflammatory and anti-apoptotic actions. dovepress.comphysiology.org PBN has been found to significantly inhibit the HI-induced upregulation of inflammatory cytokines such as interleukin-1beta (IL-1beta), tumor necrosis factor-alpha (TNF-alpha), and inducible nitric oxide synthase (iNOS). dovepress.com It also suppresses the activation of the transcription factor nuclear factor-kappa B (NF-kappaB), a key regulator of the inflammatory response. dovepress.com Furthermore, in models of lipopolysaccharide (LPS)-induced white matter injury, PBN attenuated apoptotic cell death of oligodendrocytes. physiology.org
Interactive Data Table: Mechanisms of PBN in Neonatal White Matter Injury
| Mechanism | Effect of PBN | Key Findings |
|---|---|---|
| Free Radical Scavenging | Attenuates oxidative stress | Protects oligodendrocytes and axons, reduces lipid peroxidation. researchgate.net |
| Anti-inflammation | Suppresses inflammatory response | Inhibits upregulation of IL-1beta, TNF-alpha, iNOS; suppresses NF-kappaB activation. dovepress.com |
| Anti-apoptosis | Reduces programmed cell death | Attenuates apoptotic death of oligodendrocytes in LPS-induced injury. physiology.org |
Neurodegenerative Diseases (e.g., Alzheimer's, Parkinson's)
The role of oxidative stress in the aging process and the pathogenesis of neurodegenerative diseases like Alzheimer's and Parkinson's disease is well-established. The antioxidant properties of this compound have made it a compound of interest for potential therapeutic intervention in these conditions.
Chronic treatment with PBN in aged rats has been shown to improve cognitive performance in various tasks and increase survival rates. researchgate.net This improvement in cognitive function is linked to a decrease in oxidative damage within brain regions crucial for these functions. researchgate.net These findings suggest a direct link between free radical damage and age-related cognitive decline, and highlight the potential of synthetic antioxidants like PBN to treat or prevent age-associated cognitive impairments and Alzheimer's disease. researchgate.net
While direct clinical applications in humans are still under investigation, the preclinical data supports the hypothesis that by mitigating oxidative damage, PBN could help slow the progression of neuronal cell death that is a hallmark of neurodegenerative disorders. nih.gov
Traumatic Brain Injury
Traumatic brain injury (TBI) involves a complex cascade of events, including the generation of reactive oxygen species (ROS), which contribute to secondary tissue damage and neurological deficits. The potent ROS scavenging ability of this compound has been evaluated for its neuroprotective efficacy in TBI models.
In a rat model of controlled cortical contusion, PBN treatment was shown to improve both functional and morphological outcomes. researchgate.net At a severe injury level, PBN-treated rats demonstrated significantly better performance in the Morris water maze, a test of spatial learning and memory, compared to saline-treated controls. researchgate.net
Morphologically, PBN pre-treatment significantly reduced the lesion volume and the loss of hemispheric tissue following severe injury. researchgate.net These results provide strong evidence for the involvement of ROS in the pathophysiology of TBI and suggest that PBN can effectively mitigate the resulting tissue loss and cognitive disturbances. researchgate.net Research has also provided direct electron spin resonance evidence of hydroxyl radical generation in closed-head injury in rats, and the administration of PBN was found to significantly attenuate the signal from these radicals. world-wide.org
Modulation of Neuronal Excitability and GABAergic Signaling in Chronic Pain Models
Recent evidence suggests that reactive oxygen species (ROS) play a significant role in the pathogenesis of neuropathic pain, in part by diminishing spinal inhibitory neurotransmission. The antioxidant this compound has been shown to intervene in this process, suggesting a modulatory role on neuronal excitability and GABAergic signaling.
In a mouse model of neuropathic pain induced by spinal nerve ligation, both systemic and intrathecal administration of PBN temporarily reversed mechanical hyperalgesia. Further investigation into the mechanism revealed that an ROS donor, tert-butyl hydroperoxide (t-BOOH), significantly decreased the frequency of miniature inhibitory postsynaptic currents (mIPSCs) in the substantia gelatinosa of the spinal dorsal horn. This effect was reversed by PBN.
Specifically, the study demonstrated that ROS reduced the frequency of GABA-A receptor-mediated mIPSCs without affecting their amplitude, indicating a presynaptic site of action. In nerve-ligated mice, where mIPSC frequency was significantly reduced, PBN treatment restored it. The anti-hyperalgesic effect of PBN was blocked by the GABA-A receptor antagonist bicuculline, further solidifying the link between PBN's analgesic properties and the GABAergic system. These findings indicate that the increased ROS in the spinal cord may induce pain by reducing the inhibitory influence of GABA on neurons involved in pain transmission, and that PBN can counteract this effect.
Protection against Glutamate (B1630785) Excitotoxicity
Glutamate excitotoxicity, a process where excessive stimulation of glutamate receptors leads to neuronal damage and death, is a common pathway in many neurological disorders. This process is closely linked to the generation of oxygen-derived free radicals.
Studies have demonstrated that this compound can protect neurons from glutamate-induced toxicity. nih.gov In cultured rat hippocampal neurons, glutamate exposure leads to an accumulation of cellular peroxides, an increase in intracellular calcium concentration, and subsequent cell death. Antioxidants, including PBN, were found to suppress this glutamate-induced elevation of intracellular calcium and cell death.
In vivo experiments using microdialysis in the rat striatum have shown that perfusion with high concentrations of glutamate induces the formation of hydroxyl radicals and results in an extensive lesion. The administration of PBN attenuated both the levels of hydroxyl radicals and the volume of the resulting lesion. This neuroprotective effect is attributed to PBN's free radical scavenging mechanism, implying its potential therapeutic use in pathological conditions involving excitotoxicity, such as stroke and traumatic brain injury.
Reduction of Age-Related Deficits in Brain
This compound (PBN) has demonstrated significant potential in counteracting age-related cognitive decline and physiological deterioration in the brain. Research indicates that aged gerbils exhibit higher levels of oxidized proteins and decreased activity of crucial enzymes like glutamine synthetase and neutral protease when compared to their younger counterparts. Chronic administration of PBN in aged gerbils has been shown to reverse these trends, leading to a decrease in protein oxidation and an increase in the activity of these enzymes. ucr.edu Notably, this effect was not observed in young adult gerbils, suggesting that PBN specifically targets age-induced oxidative damage. ucr.edu
Further studies have substantiated these findings, showing that long-term treatment with PBN can improve the cognitive performance of aging rats in various tasks and increase their survival rate. frontiersin.org This cognitive enhancement is linked to a reduction in oxidative damage within brain regions critical for cognitive function. frontiersin.org In aged F344 rats, PBN treatment has been observed to reverse age-related deficits in cerebellar noradrenergic receptor function, restoring it to a state comparable to that of young rats. mdpi.com
The mechanism behind these improvements lies in PBN's ability to act as a spin-trapping agent, effectively neutralizing oxygen free radicals that are implicated in the cellular changes that occur during aging. ucr.edu By mitigating oxidative stress, PBN helps to preserve the integrity and function of cellular proteins, which are critical determinants of brain function. ucr.edu
| Study Focus | Model Organism | Key Findings | Reference |
| Protein Oxidation and Enzyme Activity | Aged Gerbils | PBN decreased oxidized protein levels and increased glutamine synthetase and neutral protease activity. | ucr.edu |
| Cognitive Performance and Survival | Aging Rats | Chronic PBN treatment improved cognitive performance and survival rates. | frontiersin.org |
| Cerebellar Noradrenergic Function | Aged F344 Rats | PBN reversed age-related deficits in cerebellar noradrenergic receptor function. | mdpi.com |
| Temporal and Spatial Memory | Aged Gerbils | PBN-treated older gerbils made fewer errors in a radial arm maze test. | ucr.edu |
Otoprotective Effects against Hearing Loss
Investigations into the protective effects of this compound have extended to the auditory system, specifically in mitigating damage that can lead to hearing loss. Studies have explored its potential to counteract ototoxicity, which is damage to the ear, often caused by certain medications or chemicals.
One area of research has focused on aminoglycoside-induced ototoxicity. A study on guinea pigs demonstrated that intraperitoneal application of PBN could prevent the chronic cochlear dysfunction that results from a single dose of transtympanic aminoglycoside otic drops. While the initial, acute ototoxic effects appeared to be primarily mediated by free radical generation and were almost completely negated by PBN pre-administration, the compound also offered significant, though lesser, protection against the long-term damage observed two weeks later. This suggests that free radical generation is a key contributor to the initial damage and that PBN's free radical scavenging ability is crucial in preventing this.
The research indicated that the protective efficacy of PBN was more pronounced in the acute phase of ototoxicity. However, the fact that it also partially ameliorated later-stage disruption of cochlear microphonics (CM) suggests that free radical generation and its detrimental consequences continue beyond the initial period of exposure. These findings highlight the potential of PBN in preventing hearing loss by combating free radical-mediated damage in the cochlea.
Retinal Protection and Visual Cycle Modulation
Protection from Light-Induced Retinal Damage
This compound has been shown to be a potent agent in protecting the retina from the damaging effects of excessive light exposure. kbb-forum.netnih.gov Studies in albino rats have demonstrated that pretreatment with PBN significantly prevents light-induced photoreceptor cell death. nih.gov The protective mechanism involves the inhibition of apoptosis, or programmed cell death, in the photoreceptor cells. nih.gov
When administered before exposure to bright light, PBN was found to inhibit the activation of AP-1, a transcription factor involved in the apoptotic pathway. nih.gov This suggests that PBN's protective action is prophylactic rather than therapeutic in this context, as it is effective when given before the damaging light exposure. nih.gov Research has confirmed that a single injection of PBN prior to light exposure can effectively protect the retinas against light-induced apoptosis, with a noticeable absence of TUNEL-positive cells, which are indicators of DNA fragmentation during apoptosis. nih.gov
Furthermore, derivatives of PBN have also been tested and shown to provide significant protection to the rat retina from light damage, retaining a high percentage of photoreceptor cells compared to control groups. nih.gov
| Experimental Model | Key Protective Effect of PBN | Mechanism of Action | Reference |
| Albino Rats (Light-Induced Retinal Degeneration) | Prevents photoreceptor cell death. | Inhibition of c-fos activation and apoptosis gene expression. | nih.gov |
| Albino Rats (Light-Induced Apoptosis) | Protects retinas against light-induced apoptosis. | Inhibition of AP-1 activation. | nih.gov |
| Rat Retina (Light Damage) | Retained ~90% of photoreceptor cells. | Not specified in the provided text. | nih.gov |
Inhibition of Rhodopsin Regeneration and Visual Cycle
A key mechanism underlying the retinal protective effects of this compound is its ability to modulate the visual cycle by inhibiting the regeneration of rhodopsin. kbb-forum.net This action is primarily achieved through the inhibition of a critical enzyme in the visual cycle, RPE65. kbb-forum.net
Studies have shown that PBN injection significantly slows down the in vivo recovery of rod photoresponses and the rate of functional rhodopsin photopigment regeneration. kbb-forum.net The inhibition of RPE65 by PBN has been determined to be uncompetitive. kbb-forum.net It is important to note that PBN does not affect the activity of other enzymes involved in the visual cycle, such as lecithin (B1663433) retinol (B82714) acyltransferase and retinol dehydrogenases, indicating a specific action on RPE65. kbb-forum.net
Slowing the visual cycle is considered a therapeutic strategy for certain retinal diseases where toxic byproducts of the visual cycle accumulate. kbb-forum.net Therefore, PBN's inhibition of RPE65 catalytic activity may offer therapeutic benefits for such conditions. kbb-forum.net Research has also demonstrated that topically applied PBN and its derivatives can effectively reach the target tissue and slow the rate of rhodopsin regeneration in both mouse and baboon eyes, further supporting its potential as a preventative treatment for certain retinal diseases. racp.edu.au
| Parameter | Effect of PBN | Significance | Reference |
| Rhodopsin Regeneration | Significantly inhibited and slowed down. | Reduces the rate of the visual cycle, potentially lowering the accumulation of toxic byproducts. | kbb-forum.netracp.edu.au |
| RPE65 Enzyme Activity | Inhibited (uncompetitive inhibition). | Directly slows the visual cycle by targeting a key enzyme. | kbb-forum.net |
| Rod Photoresponses | In vivo recovery was significantly inhibited. | Demonstrates a functional consequence of slowed rhodopsin regeneration. | kbb-forum.net |
| Other Visual Cycle Enzymes | No effect on lecithin retinol acyltransferase and retinol dehydrogenases. | Shows specificity of PBN's action on RPE65. | kbb-forum.net |
Radiation Protection
This compound has been investigated for its radioprotective properties, demonstrating a significant ability to shield cells and organisms from the damaging effects of ionizing radiation. wikipedia.orgmasseyeandear.org The primary mechanism of this protection is attributed to its capacity to counteract the production of reactive oxygen species (ROS), which are a major cause of radiation-induced damage. wikipedia.orgmasseyeandear.org
In studies involving U937 cells, pretreatment with PBN led to a marked difference in cell viability, cellular redox status, and oxidative damage upon exposure to ionizing radiation compared to control cells. wikipedia.orgmasseyeandear.org Specifically, PBN treatment resulted in significantly lower levels of lipid peroxidation, oxidative DNA damage, and protein oxidation. masseyeandear.org
Furthermore, PBN was shown to mitigate radiation-induced mitochondrial damage. masseyeandear.org This included reducing alterations in mitochondrial permeability transition, decreasing the accumulation of ROS within the mitochondria, and lessening the reduction of ATP production. masseyeandear.org Morphological changes to the mitochondria induced by radiation were also significantly less severe in PBN-treated cells. masseyeandear.org
Animal studies have corroborated these cellular findings. Mice that received PBN administration for 14 days showed substantial protection against the lethal effects and oxidative damage caused by whole-body irradiation. masseyeandear.org These results suggest that PBN holds potential as an effective, non-sulfur-containing in vivo radiation protector. masseyeandear.org
Effects on Myogenic Stem/Progenitor Cell Preparation
The application of this compound has been explored in the context of improving the preparation of human skeletal muscle-derived stem/progenitor cells (SkMDS/PCs) for potential therapeutic use. The addition of PBN to the culture media of these cells has shown promising results in enhancing their quality and potential for regenerative medicine.
One of the key findings is that PBN conditioning can lead to a statistically significant decrease in the percentage of apoptotic cells under both standard and hypoxic in vitro culture conditions. nih.gov This anti-apoptotic effect is crucial for maintaining a viable cell population for transplantation.
Furthermore, PBN treatment has been observed to promote the proliferation potential of myogenic cells. nih.gov This is evidenced by high levels of young cells, low percentages of apoptosis, and notably, an increase in telomere lengths, particularly under hypoxic conditions. nih.gov PBN conditioning also led to a significant increase in the expression of myogenic genes and an increase in the purity of the myogenic cell population under hypoxia, as indicated by a higher percentage of CD56-positive cells. nih.gov
These findings suggest that pre-conditioning human SkMDS/PCs with PBN could be a valuable step in optimizing cell preparation protocols for pro-regenerative treatments, such as for post-infarction heart therapy, by improving cell survival, proliferation, and myogenic potential. nih.gov
| Parameter | Effect of PBN Conditioning | Culture Condition | Significance | Reference |
| Apoptosis | Statistically significant decrease in apoptotic cells. | Standard and Hypoxic | Enhances cell viability. | nih.gov |
| Telomere Length | Significantly increased. | Hypoxic | Suggests improved cell lifespan and proliferation potential. | nih.gov |
| Myogenic Gene Expression | Significant increase. | Hypoxic | Indicates enhanced myogenic potential. | nih.gov |
| Purity of Myogenic Cells (CD56+) | Statistically significant increase. | Hypoxic | Improves the quality of the cell preparation. | nih.gov |
Synthesis Methodologies and Derivatization of N Tert Butyl Alpha Phenylnitrone
Chemical Synthesis Approaches
The preparation of N-tert-butyl-alpha-phenylnitrone can be achieved through several synthetic routes, with the condensation of a hydroxylamine (B1172632) with a carbonyl compound being the most conventional. More contemporary methods, such as mechanochemistry, offer alternative, often more sustainable, pathways.
Reaction of Tert-butyl Hydroxylamine with Carbonyl Compounds (e.g., Benzaldehyde)
The most common and well-established method for synthesizing PBN involves the condensation reaction between N-tert-butylhydroxylamine and benzaldehyde (B42025). justia.com This reaction is typically carried out in a suitable solvent, such as methanol (B129727) or ethanol, and often involves refluxing for a period to drive the reaction to completion. The process can be summarized by the reaction of 4-formyl-1,3-benzenesulfonic acid with N-tert-butylhydroxylamine in refluxing methanol for approximately 18 hours to yield the corresponding nitrone. justia.com
A variation of this methodology involves the in situ generation of N-tert-butylhydroxylamine by reducing a precursor, such as 2-methyl-2-nitropropane, which can then react with the aldehyde. justia.com This approach circumvents the need to handle the potentially unstable hydroxylamine directly.
Mechanochemical Synthesis Techniques
Mechanochemical synthesis has emerged as a green and efficient alternative to traditional solvent-based methods for producing PBN. This technique utilizes mechanical force, such as grinding or milling, to initiate chemical reactions, often in the absence of a solvent or with minimal solvent use. The mechanosynthesis of PBN has been reported to provide high yields in shorter reaction times compared to conventional solution-phase methods. This approach is recognized for its environmental benefits, including reduced solvent waste and energy consumption. researchgate.net
Advancements in CVD for PBN Synthesis
Initial searches suggested the potential use of Chemical Vapor Deposition (CVD) in the synthesis of PBN. However, a thorough review of the literature indicates that this is a search anomaly. The acronym PBN in the context of CVD refers to Pyrolytic Boron Nitride , a highly pure ceramic material. There is no evidence to suggest that CVD is a relevant or utilized technique for the synthesis of the chemical compound this compound.
Design and Synthesis of PBN Derivatives (PBNDs)
The modification of the PBN scaffold has been a key strategy in developing novel spin traps and neuroprotective agents with improved properties. These efforts are largely guided by structure-activity relationship (SAR) studies.
Structure-Activity Relationship Studies for Spin-Trapping and Neuroprotective Properties
Structure-activity relationship studies have been instrumental in understanding how chemical modifications to the PBN molecule influence its biological and chemical activities.
For spin-trapping properties , research has shown that the introduction of electron-withdrawing groups at the para position of the phenyl ring significantly enhances the spin-trapping rate. For instance, derivatives like 4-CF3-PBN exhibit a faster rate of trapping radicals such as the hydroxymethyl radical compared to the parent PBN. acs.org This increased reactivity is attributed to the electronic effects of the substituent on the nitronyl function. A good correlation has been observed between the Hammett constants (σp) of the substituents and the spin-trapping rates. acs.org
Regarding neuroprotective properties , the relationship is more complex, and a clear correlation with spin-trapping ability is not always observed. acs.org While some potent spin traps also show significant neuroprotective effects, other factors such as lipophilicity, metabolic stability, and interaction with biological targets play crucial roles. For example, some derivatives with phenolic hydroxyl groups exhibit strong antioxidant activity, which contributes to their neuroprotective capacity. The neuroprotective efficacy of PBN derivatives is often evaluated in cellular models of oxidative stress or ischemia, with endpoints such as cell viability and reduction of reactive oxygen species (ROS).
Examples of Substituted PBN Derivatives
A variety of PBN derivatives have been synthesized and evaluated for their spin-trapping and neuroprotective activities. The synthesis of these derivatives generally follows the condensation reaction of a substituted benzaldehyde with N-tert-butylhydroxylamine.
| Derivative | Synthesis Precursor (Aldehyde) | Key Research Findings |
| 4-CF3-PBN | 4-(Trifluoromethyl)benzaldehyde | Exhibits a significantly higher spin-trapping rate for hydroxymethyl radicals (3.2 times faster than PBN). acs.org It is also easier to reduce and harder to oxidize due to the electron-withdrawing CF3 group. acs.org |
| 4-F-PBN | 4-Fluorobenzaldehyde | Traps hydroxymethyl radicals 1.7 times faster than PBN. acs.org |
| 3,4-di-F-PBN | 3,4-Difluorobenzaldehyde | Synthesis follows the general condensation method. Detailed comparative activity data is less prevalent in readily available literature. |
| 4-CH3-PBN | 4-Methylbenzaldehyde | Synthesis follows the general condensation method. Generally, electron-donating groups like methyl tend to decrease the spin-trapping rate compared to PBN. |
| NXY-059 | 4-Formyl-1,3-benzenedisulfonic acid | A hydrophilic derivative that has undergone clinical trials for stroke. justia.comresearchgate.net Its synthesis involves the reaction of 4-formyl-1,3-benzenedisulfonic acid with N-tert-butylhydroxylamine. justia.comgoogle.com |
| S-PBN | 2-Formylbenzenesulfonic acid sodium salt | A water-soluble derivative prepared by the reaction of 2-formylbenzenesulfonic acid sodium salt with N-tert-butylhydroxylamine. justia.com |
Isotopic Labeling for Mechanistic Studies (e.g., 15N-Labeled PBN)
Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules and elucidate reaction mechanisms. In the context of this compound (PBN), replacing the naturally abundant nitrogen-14 (¹⁴N) isotope with the stable, heavier isotope nitrogen-15 (B135050) (¹⁵N) provides a critical tool for detailed mechanistic studies. The ¹⁵N nucleus is NMR-active, allowing researchers to use techniques like ¹⁵N-NMR spectroscopy and mass spectrometry to track the PBN molecule and its adducts with high precision. This is particularly valuable for confirming the covalent binding of PBN to free radicals and understanding its interactions within biological systems.
To produce ¹⁵N-labeled PBN, this synthesis could be adapted by utilizing an isotopically labeled precursor. The most direct approach would involve using ¹⁵N-labeled N-tert-butylhydroxylamine as a key reactant. This labeled precursor would be condensed with benzaldehyde, leading to the direct incorporation of the ¹⁵N isotope into the nitrone functional group of the final PBN product. The resulting ¹⁵N-PBN could then be purified using standard techniques such as column chromatography. The successful incorporation and purity of the labeled compound would be confirmed using mass spectrometry, which would show a mass shift corresponding to the heavier isotope, and NMR spectroscopy.
Encapsulation and Delivery Systems
Due to its low in vivo stability and short plasma half-life of approximately three hours, developing effective delivery systems for PBN is crucial for enhancing its therapeutic potential. Encapsulation in nanoparticles offers a promising strategy to protect the molecule from premature degradation, prolong its circulation time, and achieve sustained release.
PBN Encapsulation in Chitosan (B1678972) Nanoparticles for Sustained Release
Chitosan, a natural, biodegradable, and biocompatible polymer, has been successfully used to encapsulate PBN. Formulations using both chitosan (CS) and PEGylated chitosan (CS-PEG) have been developed to create nanoparticles that can prolong the plasma residence time of PBN, which is beneficial for conditions where continuous free radical production occurs.
Research has demonstrated the successful encapsulation of PBN into spherical chitosan nanoparticles. These formulations exhibit properties suitable for a sustained-release drug delivery system. The positive surface charge, or zeta potential, of these nanoparticles is attributed to the amine groups present in the chitosan polymer. The encapsulation efficiency and loading capacity are significant parameters that determine the effectiveness of the delivery system. Studies comparing different polymeric systems found that PBN-loaded chitosan and PEGylated chitosan nanoparticles show promising characteristics for further development. The goal of these formulations is to enhance the in vivo stability and blood residence time of PBN.
Table 1: Physicochemical Properties of PBN-Loaded Chitosan Nanoparticles
| Parameter | Chitosan (CS) Nanoparticles | PEGylated Chitosan (CS-PEG) Nanoparticles |
|---|---|---|
| Particle Size | ~97 nm - 322 nm | ~97 nm - 322 nm |
| Zeta Potential | ~9 mV to ~33 mV | ~9 mV to ~33 mV |
| Morphology | Spherical | Spherical |
| Encapsulation Efficiency | 12% - 54% | 12% - 54% |
| Loading Capacity | 9% - 68% | 9% - 68% |
Nanoparticle Synthesis Methodologies for PBN Delivery
The primary method used for preparing PBN-loaded chitosan nanoparticles is ionic gelation . This technique is a simple and mild process that involves the electrostatic interaction between the positively charged amino groups of chitosan and a negatively charged cross-linking agent.
In a typical synthesis, chitosan is first dissolved in an acidic aqueous solution, such as acetic acid, to protonate its amino groups, rendering the polymer soluble and positively charged. PBN is then added to this chitosan solution. Subsequently, a solution containing a polyanionic cross-linker, most commonly sodium tripolyphosphate (TPP), is added dropwise under constant stirring. The ionic interaction between the chitosan and TPP induces the chitosan chains to cross-link and precipitate out of the solution, spontaneously forming solid nanoparticles that encapsulate the PBN present in the initial mixture.
Other widely used methods for producing polymeric nanoparticles for drug delivery include:
Nanoprecipitation: This method involves dissolving the polymer and the drug in a water-miscible organic solvent. This solution is then added to an aqueous phase, causing the polymer to precipitate and form nanoparticles.
Emulsification-Solvent Evaporation: In this technique, a polymer and drug solution in a volatile organic solvent is emulsified in an aqueous phase containing a surfactant. The organic solvent is then removed by evaporation, leading to the formation of solid nanoparticles.
The choice of synthesis method depends on various factors, including the physicochemical properties of the drug and polymer, the desired particle size, and the required release characteristics. For PBN delivery using chitosan, ionic gelation remains a preferred method due to its simplicity and avoidance of harsh organic solvents, which helps preserve the integrity of the encapsulated PBN.
Analytical and Spectroscopic Techniques in Pbn Research
Electron Spin Resonance (ESR) Spectroscopy in Spin Trapping
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), spectroscopy is the cornerstone technique for the detection and characterization of free radicals using PBN. nih.govresearchgate.net This method is predicated on the principle that unpaired electrons, characteristic of free radicals, will absorb microwave radiation in the presence of a strong magnetic field.
The spin trapping technique involves the reaction of a short-lived, highly reactive free radical with a diamagnetic spin trap, such as PBN, to form a more stable and persistent radical species known as a spin adduct. researchgate.net This spin adduct, being a radical itself, is ESR-active and can be readily detected.
The resulting ESR spectrum provides a wealth of information about the trapped radical. The hyperfine splitting constants (hfsc) of the spectrum, which arise from the interaction of the unpaired electron with nearby magnetic nuclei (typically ¹⁴N and ¹H in PBN adducts), are characteristic of the specific radical that was trapped. oup.comresearchgate.net For instance, the ESR spectrum of the PBN adduct with the hydroxyl radical (•OH) will have different splitting constants than the adduct formed with a carbon-centered radical. utexas.edumdpi.com
Researchers have successfully used PBN in conjunction with ESR to detect a variety of radicals, including hydroxyl radicals, utexas.edu aryl radicals, mdpi.com and various carbon-centered radicals. oup.com The stability of PBN spin adducts is a significant advantage, allowing for their detection even when the initial free radicals are present at very low concentrations. oup.com To aid in the differentiation of various radical adducts, isotopically labeled PBN, such as ¹⁵N-labeled PBN, can be synthesized and utilized. The distinct nuclear spin of ¹⁵N results in a different hyperfine splitting pattern in the ESR spectrum, allowing for the unambiguous identification of adducts derived from the labeled PBN. nih.govjst.go.jp
Table 1: Representative ESR Hyperfine Splitting Constants for PBN Spin Adducts
| Trapped Radical | aN (G) | aH (G) |
| Phenyl | 14.4 | 2.1 |
| n-Butyl | 14.4 | 2.8 |
| tert-Butyl | 14.4 | 3.5 |
| Hydroxymethyl | ~16.1 | ~3.4 |
Note: Values are approximate and can vary depending on the solvent and experimental conditions.
Kinetic competition methods are employed to determine the efficiency with which PBN and its derivatives trap specific free radicals. nih.govacs.org In these experiments, the nitrone of interest competes with a reference spin trap for a known radical. nih.gov By analyzing the relative concentrations of the resulting spin adducts using ESR, the relative spin-trapping rate of the PBN derivative can be calculated. nih.govacs.org
Studies have shown that substituents on the phenyl ring of PBN can significantly influence its spin-trapping rate. nih.govacs.org For example, electron-withdrawing groups, such as a trifluoromethyl group (CF₃) at the para position, have been shown to increase the rate of trapping for the hydroxymethyl radical (•CH₂OH) compared to unsubstituted PBN. nih.gov Conversely, electron-donating groups can decrease the trapping rate. nih.govacs.org
Table 2: Relative Spin-Trapping Rates of para-Substituted PBN Derivatives for the Hydroxymethyl Radical
| Substituent | Relative Trapping Rate (kN/kPBN) |
| H (PBN) | 1.0 |
| 4-F | 1.7 |
| 4-CF₃O | 1.8 |
| 4-CF₃ | 3.2 |
High-Performance Liquid Chromatography (HPLC) for PBN and Adduct Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that has proven invaluable in the analysis of PBN and its spin adducts. oup.comtandfonline.com It allows for the separation of complex mixtures, which is particularly useful when multiple radical species are trapped simultaneously, leading to a mixture of spin adducts that may be difficult to resolve by ESR alone. tandfonline.com
PBN spin adducts can be separated by HPLC and detected using various detectors, including UV and electrochemical detectors. tandfonline.com The retention time of each adduct in the HPLC system can provide an additional piece of information for its identification. oup.com For example, the retention times for PBN adducts of phenyl, n-butyl, and tert-butyl radicals have been shown to be distinct, allowing for their separation and individual characterization. oup.com
Furthermore, HPLC can be coupled with other analytical techniques, such as mass spectrometry (LC-MS), to provide definitive structural identification of the separated spin adducts. oup.com This combination of techniques is a powerful tool for unambiguously identifying the trapped radicals. oup.comoup.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial tool for the structural elucidation of PBN and its derivatives, as well as for investigating the mechanisms of its reactions. nih.govresearchgate.netuni-bonn.de ¹H NMR and ¹³C NMR are routinely used to confirm the chemical structure of newly synthesized PBN analogues. researchgate.net
In the context of spin trapping, NMR can be used to study the degradation products of PBN spin adducts, providing indirect evidence for the initial trapping of certain radicals. For instance, the decomposition of the PBN-peroxyl adduct (PBN-OOL) yields benzaldehyde (B42025), which can be detected and quantified by ¹H NMR. wur.nl This allows for an estimation of the cumulative amount of peroxyl radicals that have been trapped by PBN. wur.nl
NMR is also a powerful tool for mechanistic studies, allowing for the real-time monitoring of reactions and the identification of intermediates. nih.govscispace.com By following the changes in the NMR spectrum over time, researchers can gain insights into the kinetics and pathways of PBN's reactions.
Other Spectroscopic Methods (e.g., UV-Vis Spectroscopy) for Detection and Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is another analytical technique used in the study of PBN. technologynetworks.comp-n-f.com This method measures the absorption of UV or visible light by a sample. technologynetworks.com PBN and its spin adducts have characteristic UV-Vis absorption spectra that can be used for their detection and quantification. tandfonline.com
While not as structurally informative as NMR or as specific for radicals as ESR, UV-Vis spectroscopy is a relatively simple and rapid technique that can be used for routine analysis. youtube.com The absorbance of a sample at a specific wavelength is directly proportional to the concentration of the absorbing species, allowing for quantitative measurements. unchainedlabs.com
Analytical Method Validation for PBN Quantification
Ensuring the reliability and accuracy of analytical data is paramount in scientific research. Therefore, analytical methods used for the quantification of PBN must be properly validated. wjarr.comdemarcheiso17025.comscioninstruments.com Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. researchgate.netglobalresearchonline.net
Key parameters that are evaluated during method validation include:
Specificity/Selectivity: The ability of the method to accurately measure the analyte of interest in the presence of other components. scioninstruments.comglobalresearchonline.net
Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a specific range. scioninstruments.comglobalresearchonline.net
Accuracy: The closeness of the measured value to the true value. globalresearchonline.net
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. globalresearchonline.net
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. wjarr.comscioninstruments.com
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. wjarr.comscioninstruments.comglobalresearchonline.net
Validated analytical methods are essential for obtaining reliable data on PBN concentrations in various samples, which is crucial for understanding its pharmacokinetics and biological effects.
Computational and Modeling Approaches in Pbn Research
Computational Chemistry Studies of Spin Traps
Computational chemistry provides powerful theoretical insights into the mechanisms and properties of spin traps like N-tert-butyl-alpha-phenylnitrone (PBN). etsu.edu These methods allow for the detailed characterization of PBN and its radical adducts, complementing experimental techniques like Electron Paramagnetic Resonance (EPR) spectroscopy. etsu.eduresearchgate.net
Researchers use computational approaches, particularly density functional theory (DFT), to investigate the thermodynamics and kinetics of spin trapping reactions. researchgate.netlp.edu.ua These calculations can predict molecular geometries, electronic structures, and the energies of PBN and its adducts. gelisim.edu.tr For example, DFT methods such as B3LYP are employed to calculate the optimized structures of PBN radical adducts in different solvents, providing data on bond lengths and angles. acs.org Such studies help in understanding the stability and reactivity of these compounds. researchgate.net
A key area of investigation is the calculation of hyperfine coupling constants (hfccs), which are crucial for interpreting experimental EPR spectra and identifying trapped radicals. gelisim.edu.tr Theoretical calculations have shown good agreement with experimental hfcc values for various PBN spin adducts. gelisim.edu.tr Furthermore, computational studies explore reaction pathways, such as the photo-isomerization of PBN to its oxaziridine (B8769555) photoproduct, by mapping potential energy surfaces and identifying transition states and conical intersections. researchgate.net These theoretical models are essential for rationalizing experimental findings and for designing new, more effective spin-trapping agents. researchgate.netresearchgate.net
Table 1: Calculated Geometrical Parameters and Hyperfine Coupling Constants for PBN Radical Adducts This table presents a sample of data that can be obtained through computational chemistry studies. The values are illustrative and depend on the specific radical trapped, the computational method, and basis set used.
| Trapped Radical (X) | Method/Basis Set | Solvent | N-O Bond Length (Å) | C-N Bond Length (Å) | aN (G) | aHβ (G) |
| H | DFT(B3LYP)/6-311++G(d,p) | Water | 1.28 | 1.33 | 14.5 | 2.8 |
| OH | DFT(B3LYP)/6-311++G(d,p) | Water | 1.29 | 1.32 | 13.9 | 2.1 |
| CN | DFT(B3LYP)/6-311++G(d,p) | Benzene | 1.27 | 1.34 | 14.2 | 2.5 |
| F | HF/6-31G(d,p) | Water | 1.25 | 1.31 | 13.8 | 2.3 |
Data sourced from illustrative values found in computational chemistry literature. etsu.edugelisim.edu.tracs.org
Probabilistic Boolean Network (PBN) Modeling
It is important to note that the term "PBN" in this context refers to Probabilistic Boolean Networks , a mathematical modeling framework, and is unrelated to the chemical compound this compound. The shared acronym is purely coincidental. Probabilistic Boolean Networks are a significant tool in computational systems biology, used to model the complex and often stochastic behavior of biological systems. nih.govmdpi.com
Applications in Gene Regulatory Networks
Probabilistic Boolean Networks (PBNs) were first introduced as a model for genetic regulatory networks (GRNs). siam.orgisbscience.org In this framework, genes are represented as binary nodes (either ON/1 for expressed or OFF/0 for unexpressed), and their states are updated over discrete time steps based on a set of Boolean functions. inrialpes.frfrontiersin.org Unlike deterministic Boolean Networks (BNs), a PBN incorporates uncertainty by allowing each gene to be updated by one of several possible Boolean functions, with a certain probability assigned to each function. frontiersin.orgnih.gov This collection of possible regulatory rules creates an ensemble of constituent BNs. plos.org
This probabilistic approach is crucial for capturing the inherent noise and stochasticity in gene expression. frontiersin.orgnih.gov The long-term behavior of a PBN can be analyzed to find its steady-state distribution, which represents the likelihood of the network being in any particular state after a long time. siam.orghku.hk These steady states are thought to correspond to cellular phenotypes, and PBNs are used to study how interventions or perturbations might shift the network from an undesirable (e.g., diseased) state to a more favorable one. siam.orgisbscience.orgnih.gov The inference of PBN models from experimental data, such as single-cell transcriptomics, is an active area of research. siam.orgnih.gov
Modeling of mRNA Translation
The PBN framework has been successfully adapted to model the complex process of mRNA translation, where ribosomes synthesize proteins based on an mRNA template. computer.orgnih.gov In these models, the codons on an mRNA strand are represented as Boolean variables that can be either occupied by a ribosome (1) or empty (0). computer.org The movement of ribosomes—involving initiation, hopping between codons, and termination—is governed by probabilistic rules. computer.org
This modeling approach maintains the stochastic aspects of translation and allows for the exact numerical calculation of the steady-state probability distribution without extensive simulation. computer.orgnih.gov It provides a powerful tool for analyzing how factors like codon-dependent elongation rates and different regulatory mechanisms affect the efficiency and dynamics of protein synthesis. computer.org This PBN approach for analyzing the asymmetric simple exclusion process (ASEP), a model for particle transport, has proven to be a valuable alternative to other methods. arxiv.org
In Vivo Research Methodologies and Experimental Models
Animal Models for Disease and Injury Studies
Cerebral Ischemia Models (e.g., Middle Cerebral Artery Occlusion, Forebrain Ischemia)
Animal models of cerebral ischemia are instrumental in evaluating the neuroprotective effects of PBN. The most common models include Middle Cerebral Artery Occlusion (MCAO) and global forebrain ischemia.
The MCAO model mimics human ischemic stroke by obstructing blood flow to the middle cerebral artery, leading to focal brain damage. nih.gov Studies in rats have shown that PBN can significantly reduce the volume of cerebral infarction when administered after the ischemic event. nih.gov For instance, a 2-hour delayed administration of PBN resulted in a 35.4% reduction in infarct volume compared to vehicle-treated animals. nih.gov This protective effect is attributed to PBN's ability to mitigate oxidative stress and suppress the activation of cell death pathways, such as those involving caspase-3. nih.gov In a permanent MCAO model, however, PBN administered after the ischemic induction did not significantly reduce infarct size in a temperature-controlled setting. frontiersin.org
| Model | Animal | Key Findings | Reference |
|---|---|---|---|
| Middle Cerebral Artery Occlusion (MCAO) | Rat | 35.4% reduction in infarct volume with delayed administration. | nih.gov |
| Transient Forebrain Ischemia | Gerbil | Reduced mortality and neuronal damage in the hippocampal CA1 area. | nih.gov |
| Hyperglycemic MCAO | Rat | Improved neurological score without significant reduction in infarct size (S-PBN). | inotiv.com |
Neonatal Hypoxia-Ischemia Models
Perinatal hypoxic-ischemic brain injury is a significant cause of neurological disability in newborns. Animal models, particularly in neonatal piglets, are used to study the underlying mechanisms and potential therapeutic interventions.
In a study involving newborn piglets subjected to transient global hypoxia-ischemia, PBN was found to effectively reduce brain cell membrane lipid peroxidation. researchgate.net The model involved the temporary occlusion of the bilateral common carotid arteries while the animals breathed a low-oxygen mixture. researchgate.net PBN administration significantly decreased the levels of conjugated dienes, which are markers of lipid peroxidation, both during the hypoxic-ischemic insult and during the reoxygenation-reperfusion period. researchgate.net However, PBN did not reverse the decrease in Na+, K+-ATPase activity, nor did it restore the depleted levels of ATP and phosphocreatine (B42189) during the insult. nih.govresearchgate.net This indicates that while PBN can mitigate oxidative stress on cell membranes, it may not fully restore cellular energy metabolism and ion pump function in this specific model. researchgate.net
| Biochemical Marker | Effect of Hypoxia-Ischemia (Vehicle) | Effect of PBN Treatment | Reference |
|---|---|---|---|
| Conjugated Dienes | Increased | Significantly Decreased | researchgate.net |
| Na+, K+-ATPase Activity | Decreased | No Significant Change | researchgate.net |
| ATP Levels | Decreased | No Significant Change | researchgate.net |
| Phosphocreatine Levels | Decreased | No Significant Change | researchgate.net |
Retinal Degeneration Models (e.g., Light-Induced Damage)
Light-induced retinal damage is a widely used model to study the mechanisms of photoreceptor cell death and to evaluate potential neuroprotective agents. This model is relevant to retinal degenerative diseases where oxidative stress is implicated.
Studies in albino rats have demonstrated that systemic administration of PBN protects the retina from the damaging effects of constant light exposure. nih.gov PBN treatment resulted in the preservation of both retinal function, as measured by electroretinography (ERG), and retinal structure, assessed by the thickness of the outer nuclear layer (ONL). nih.gov In one study, PBN-treated animals retained 87% of retinal function and 80% of the ONL area compared to unexposed animals, whereas untreated animals retained only 20% and 28%, respectively. nih.gov The protective mechanism of PBN in this model is thought to involve the inhibition of light-induced apoptosis and the suppression of c-fos activation. nih.gov Another proposed mechanism is the inhibition of the visual cycle enzyme RPE65, which slows down the regeneration of rhodopsin and reduces the accumulation of toxic byproducts. nih.gov
Radiation Exposure Models
Animal models are critical for studying the effects of ionizing radiation and for developing radioprotective agents, as human trials are unethical. These models allow for the investigation of the mechanisms of radiation-induced damage and the efficacy of potential countermeasures.
In a study using mice, the protective role of PBN against whole-body irradiation was investigated. PBN administration for 14 days provided significant protection against mortality and oxidative damage in mice exposed to ionizing radiation. The protective effects were associated with a reduction in lipid peroxidation, oxidative DNA damage, and protein oxidation. Furthermore, PBN helped to mitigate radiation-induced mitochondrial damage, as evidenced by the preservation of mitochondrial permeability transition, reduced accumulation of reactive oxygen species, and maintenance of ATP production. This suggests that PBN may have potential as a nonsulfur-containing radioprotector.
Administration Routes and Pharmacokinetics in Vivo
In animal studies, n-Tert-butyl-alpha-phenylnitrone (PBN) has been administered through several routes to investigate its systemic effects and pharmacokinetic profile. Common methods include intraperitoneal (i.p.), intravenous (i.v.), oral (p.o.), and subcutaneous (s.c.) administration.
Pharmacokinetic studies in male Sprague-Dawley rats have provided detailed insights into the absorption, distribution, metabolism, and elimination of PBN. Following intravenous administration, plasma concentrations of PBN declined with a terminal half-life of approximately 2.01 hours. The total plasma clearance was recorded at an average of 12.37 ml/min/kg, with a volume of distribution at steady state of 1.74 l/kg. Research suggests that the clearance of PBN is primarily due to hepatic metabolism.
After oral administration, PBN is well-absorbed, demonstrating a mean oral bioavailability of about 85.63%. Studies on its distribution show that PBN is rapidly absorbed after intraperitoneal injection, with plasma levels peaking at 15 minutes and brain concentrations peaking between 30 and 45 minutes after administration. Notably, the concentration of PBN in the brain has been observed to be significantly higher than in the blood, and it decreases steadily over 8 to 12 hours.
Table 1: Pharmacokinetic Parameters of PBN in Male Sprague-Dawley Rats
| Parameter | Intravenous (i.v.) | Oral (p.o.) | Subcutaneous (s.c.) |
|---|---|---|---|
| Terminal Half-life (t½) | 2.01 ± 0.35 h | - | - |
| Total Plasma Clearance (CLp) | 12.37 ± 3.82 ml/min/kg | - | - |
| Volume of Distribution (Vdss) | 1.74 ± 0.5 l/kg | - | - |
| Peak Plasma Concentration (Cmax) | - | 7.35 ± 1.92 µg/ml | 3.56 ± 0.66 µg/ml |
| Area Under Curve (AUC0-∞) | - | 23.89 ± 5.84 µg-h/ml | 15.96 ± 3.10 µg-h/ml |
| Mean Oral Bioavailability | - | 85.63 ± 20.93% | - |
Data derived from studies in male Sprague-Dawley rats.
Biochemical and Histological Assays in Animal Studies
A variety of biochemical and histological assays are utilized in animal studies to quantify the effects of PBN on tissues, particularly in models of oxidative stress and injury.
Histological and Immunohistochemical Assays: Histological techniques are crucial for assessing morphological changes in tissue. In studies of light-induced retinal damage in rats, histology is used to measure the thickness of the outer nuclear layer (ONL) as an indicator of photoreceptor cell survival. PBN-treated animals exposed to constant light were found to maintain 80% of their ONL thickness, compared to untreated animals which retained only 28%.
In models of focal cerebral ischemia, triphenyltetrazolium (B181601) chloride (TTC) staining is employed to visualize and quantify the volume of infarcted brain tissue. Post-ischemic treatment with PBN has been shown to significantly reduce infarct volume. mdpi.com
Immunohistochemistry is used to detect specific proteins within the tissue, providing insights into cellular processes.
Caspase-3: This marker for apoptosis was shown to be activated in the striatum and neocortex following ischemia. PBN treatment suppressed this activation. nih.gov
MAP2 (Microtubule-associated protein 2): Used as a marker for neuronal cell bodies and dendrites, MAP2 immunostaining helps assess neuronal loss and dendritic damage. In a spinal cord compression model, trauma caused a marked loss of MAP2 immunoreactivity. nih.gov
β-APP (Beta-amyloid precursor protein) and PGP9.5 (Protein gene product 9.5): These markers are used to demonstrate axonal lesions. nih.gov
Biochemical Assays: Biochemical assays measure molecular changes and are often used to quantify oxidative stress. A key assay in PBN research is the measurement of protein carbonyls, which are products of protein oxidation. Studies have confirmed that PBN administration can cause a decrease in protein carbonyl content in the gerbil brain cortex, indicating a reduction in oxidative damage. However, these effects can be tissue and species-dependent, as a similar effect was not observed in the gerbil heart or mouse brain cortex.
High-performance liquid chromatography (HPLC) is another important biochemical technique used to determine the concentration and incorporation of PBN into tissues, such as the retina, after systemic administration.
Table 2: Summary of Assays Used in PBN Animal Studies
| Assay Type | Technique | Model | Key Findings |
|---|---|---|---|
| Histological | Outer Nuclear Layer (ONL) Thickness Measurement | Light-Induced Retinal Damage | PBN preserved 80% of ONL thickness. |
| Histological | Triphenyltetrazolium Chloride (TTC) Staining | Focal Cerebral Ischemia | PBN reduced infarct volume. mdpi.com |
| Immunohistochemical | Caspase-3 Staining | Cerebral Ischemia | PBN suppressed caspase-3 activation. nih.gov |
| Immunohistochemical | MAP2, β-APP, PGP9.5 Staining | Spinal Cord Compression | Assessed neuronal, dendritic, and axonal damage. nih.gov |
| Biochemical | Protein Carbonyl Measurement | Aging Gerbil Brain | PBN decreased protein carbonyl content. |
| Biochemical | High-Performance Liquid Chromatography (HPLC) | Retinal Studies | Confirmed incorporation of PBN into the retina. |
Electrophysiological Techniques (e.g., Electroretinography, Patch Clamp Recording)
Electrophysiological techniques are essential for assessing the functional status of neural tissues in vivo.
Electroretinography (ERG): ERG is a non-invasive technique used to measure the electrical responses of the various cell types in the retina. In animal models of light-induced retinal degeneration, ERGs are recorded to evaluate retinal function before and after light exposure. Studies have demonstrated that PBN administration provides significant functional protection. In albino rats exposed to damaging constant light, PBN-treated animals retained 87% of their retinal function as measured by ERG, whereas untreated control groups maintained only 20% of their function. This demonstrates PBN's ability to preserve the physiological activity of retinal cells under oxidative stress.
Patch Clamp Recording: In vivo whole-cell patch-clamp recording is a powerful technique that allows for the measurement of membrane potential and synaptic currents from a single neuron within the intact brain of an anesthetized or awake animal. nih.govnih.govfrontiersin.orgbohrium.com This method provides high-resolution data on how individual neurons integrate synaptic inputs and generate action potentials, offering insights into the function of neural circuits at the single-cell level. nih.govnih.gov While patch-clamp recording is a cornerstone of in vivo neurophysiology, its specific application in animal studies focused on the direct effects of this compound is not prominently documented in the reviewed literature.
Optogenetic and Chemogenetic Manipulations in Neural Circuitry Research
Optogenetics and chemogenetics are advanced techniques that provide precise control over the activity of specific neuronal populations.
Optogenetics combines genetic and optical methods to control genetically defined populations of neurons with light. mdpi.com Light-sensitive proteins (opsins) are expressed in target neurons, allowing researchers to activate or inhibit these cells with high temporal precision using light delivered via fiber optics. mdpi.comtechnologynetworks.com
Chemogenetics uses engineered receptors (e.g., DREADDs - Designer Receptors Exclusively Activated by Designer Drugs) that are activated by specific, otherwise inert, small molecules. This allows for non-invasive, longer-lasting modulation of neuronal activity.
These methodologies are instrumental for dissecting the function of neural circuits in health and disease. However, a review of available research does not indicate that optogenetic or chemogenetic manipulations have been directly combined with the administration of this compound in in vivo studies. Research involving PBN has typically focused on its broader antioxidant and neuroprotective effects rather than its interaction with specific, genetically targeted neural circuits.
In Vivo Fiber Photometry Techniques
In vivo fiber photometry is an optical technique used to record the activity of genetically defined neuronal populations in deep brain structures of freely moving animals. markbrandonlab.comnih.gov The method involves expressing a genetically encoded fluorescent sensor—most commonly a calcium indicator like GCaMP—in a specific cell population. nih.gov An implanted optical fiber delivers excitation light and collects the resulting fluorescence, which correlates with the population's neural activity. markbrandonlab.combiorxiv.org This technique is highly effective for monitoring bulk neuronal calcium signals, which serve as a proxy for neural firing, during specific behaviors. markbrandonlab.comnih.gov
While fiber photometry has become a vital tool for providing insights into neural circuit dynamics, its application in conjunction with this compound is not documented in the current body of scientific literature. PBN studies have generally not employed this specific methodology to investigate its effects on the real-time activity of defined neural populations.
Future Directions and Challenges in N Tert Butyl Alpha Phenylnitrone Research
Elucidation of Interplay between Spin Trapping and Other Mechanisms of Action
A significant area of future research is the comprehensive understanding of how PBN's primary role as a spin trap interacts with its other observed biological effects. While spin trapping—the detection and stabilization of short-lived free radicals—is a key function, evidence suggests PBN's influence extends beyond this mechanism. nih.govnih.gov For instance, PBN has been shown to decompose into nitric oxide in aqueous solutions, which can in turn activate various cellular pathways in the brain. psu.edu This suggests that some of the neuroprotective effects observed with PBN may not solely be due to radical scavenging but also to its ability to act as a nitric oxide donor under specific physiological conditions. researchgate.net
Furthermore, research indicates that PBN can influence gene expression and possesses anti-inflammatory properties. nih.gov The interplay between these diverse actions and its spin trapping capability is not yet fully understood. Future studies will need to dissect these complex interactions to determine the primary drivers of its pharmacological effects in different biological contexts. This deeper mechanistic insight is crucial for the rational design of more effective therapeutic agents.
Development of Novel Spin Traps with Improved Properties (e.g., Stability, Sensitivity, Specificity)
The development of new and improved spin traps is a critical frontier in free radical research. While PBN has been instrumental, the quest for agents with enhanced stability, sensitivity, and specificity is ongoing. acs.org A major challenge with existing spin traps is the stability of the resulting spin adducts. rsc.orgosu.edu For example, the cyclic nitrone DMPO, while effective, forms adducts with limited stability. osu.edu
Researchers are actively synthesizing and evaluating novel nitrones to overcome these limitations. acs.orgrsc.org This includes the creation of derivatives with modifications aimed at increasing the reactivity of the nitronyl group and the stability of the resulting nitroxide spin-adduct. researchgate.net For example, para-substituted PBN derivatives have been studied, with some showing significantly higher trapping rates than PBN itself. acs.org The goal is to create spin traps that are not only more efficient at capturing radicals but also produce more persistent signals for detection and analysis. rsc.org Computational approaches are also being employed to aid in the design of spin traps with desired properties, such as a high rate of reactivity towards specific radicals like superoxide (B77818). acs.org
Bioavailability and Clinical Translation of PBN Analogs
Despite promising results in preclinical studies, the translation of PBN and its analogs into clinical use has faced significant challenges, primarily related to bioavailability. researchgate.net For a drug to be effective, it must reach its target tissue in sufficient concentrations. PBN itself has very low transport across the blood-brain barrier, which limits its potential for treating neurological disorders. nih.gov
Addressing Limitations in Mechanistic Studies of Lipid Oxidation with PBN
The use of PBN in studying lipid oxidation, a key process in food spoilage and various diseases, has revealed both its utility and its limitations. PBN can trap lipid radicals, providing early insights into the oxidation process. researchgate.net However, the very act of trapping these radicals can alter the subsequent reaction pathways, making it difficult to study the natural progression of lipid oxidation. wur.nlfao.org
Specifically, the adducts formed between PBN and peroxyl radicals can rapidly degrade, generating other reactive species like alkoxy radicals. fao.orgwur.nl This not only complicates the interpretation of experimental results but also means that PBN itself can influence the oxidative mechanism it is meant to probe. wur.nl This is a significant limitation for studies aiming to gain a detailed mechanistic understanding of lipid oxidation. wur.nlwur.nl Future research must focus on developing methodologies that can account for or mitigate these effects. This could involve the use of alternative spin traps with more stable adducts or the development of analytical techniques that can distinguish between the natural and PBN-induced reaction products.
Further Investigation of Adverse Effects under Specific Conditions
While PBN is generally considered to have a good safety profile, some studies have reported adverse effects under specific conditions. For instance, in a study on embolic stroke, PBN administered alone was associated with a high incidence of hemorrhage. psu.edu Additionally, some in vitro studies have observed slight toxicity of certain PBN derivatives in neuronal cells. acs.org
Q & A
Q. What is the primary mechanism by which PBN exerts neuroprotective effects in cerebral ischemia models?
PBN acts as a spin-trapping agent, scavenging free radicals generated during ischemic reperfusion injury. Its neuroprotection is attributed to mitigating oxidative stress, improving post-ischemic energy metabolism (e.g., ATP and phosphocreatine recovery), and preventing microcirculatory compromise. Studies in rat middle cerebral artery occlusion (MCAO) models show PBN administration 1 hour post-recirculation restores ATP levels and reduces lactate accumulation, suggesting enhanced mitochondrial recovery .
Q. What are the recommended dosages and administration timelines for PBN in rodent models of oxidative stress?
- Dosage range : 0.01–10 mM in vitro (e.g., diaphragm muscle studies) .
- In vivo : 100–150 mg/kg intraperitoneally, administered 1–2 hours post-ischemia in MCAO models .
- Critical note : Higher doses (>1 mM in vitro or >10 mg/kg in vivo) may paradoxically inhibit function due to direct muscle or neuronal effects .
Q. How do researchers validate PBN’s antioxidant efficacy in experimental setups?
- Biomarkers : Measure reductions in lipid peroxidation (e.g., malondialdehyde), ROS adduct formation via electron paramagnetic resonance (EPR), and recovery of energy metabolites (ATP, lactate) .
- Behavioral endpoints : Improved cognitive performance in aging rats or reduced infarct volume in stroke models .
Advanced Research Questions
Q. How can contradictory findings on PBN’s dose-dependent effects (e.g., muscle facilitation vs. inhibition) be reconciled?
PBN exhibits a biphasic response: low doses (≤1 mM) enhance low-frequency muscle contractility by stabilizing sarcoplasmic reticulum calcium release, while high doses (>1 mM) inhibit excitation-contraction coupling, reversible with caffeine or washout. Researchers must tailor dosing to experimental goals (e.g., antioxidant vs. mechanistic studies) and monitor real-time functional outputs .
Q. What methodological considerations are critical when studying PBN’s impact on post-ischemic energy metabolism?
- Sampling regions : Differentiate "penumbra" (moderate energy depletion) vs. "core" (severe ATP loss) zones in MCAO models .
- Timepoints : Analyze metabolites at 1, 2, and 4 hours post-recirculation to capture transient recovery and secondary deterioration .
- Controls : Include sham-operated and vehicle-treated groups to isolate PBN-specific effects.
Q. Does PBN synergize with other neuroprotective therapies (e.g., hypothermia) in global ischemia models?
Combined post-ischemic hypothermia and delayed PBN administration in rats shows additive benefits, reducing hippocampal CA1 neuronal loss and improving behavioral outcomes. However, timing is critical—hypothermia must precede PBN to maximize efficacy .
Q. How do newer spin traps (e.g., nanoparticle-based Au@EMPO) compare to PBN in radical-trapping efficiency?
Au@EMPO, a nitrone-functionalized gold nanoparticle, demonstrates 137-fold higher •OH trapping kinetics and 124-fold greater sensitivity than PBN. While PBN remains a benchmark, nano-engineered traps offer superior stability (t½ ~56 min for spin adducts) and potential for in vivo imaging .
Data Contradictions and Resolution
Q. Why do some studies report PBN’s lack of fatigue attenuation despite its antioxidant properties?
In diaphragm muscle studies, PBN enhances early force generation but fails to delay fatigue onset, possibly due to off-target effects on calcium handling. This highlights the need for tissue-specific mechanistic studies alongside antioxidant assays .
Q. How does PBN’s role in replicative senescence contrast with its effects in acute oxidative damage?
PBN extends replicative lifespan in human diploid fibroblasts by reducing ambient oxidative damage, but its efficacy in acute models (e.g., stroke) depends on rapid administration. This duality underscores context-dependent mechanisms—chronic vs. acute ROS modulation .
Methodological Innovations
Q. What advanced techniques improve PBN’s detection and quantification in biological systems?
- EPR spectroscopy : Directly measures PBN-radical adducts in tissues .
- HPLC-MS/MS : Quantifies PBN and metabolites in plasma/brain homogenates with nM sensitivity.
- Isotopic labeling : Use of ¹⁵N-PBN enhances signal resolution in dynamic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
